Spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]
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Overview
Description
Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] is a complex organic compound with the molecular formula C31H18O. It is characterized by a spiro linkage between fluorene and benzofuran moieties, which imparts unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] typically involves multi-step organic reactions. One common method includes the Suzuki cross-coupling reaction, where a boronic acid derivative of fluorene is coupled with a halogenated benzofuran under palladium catalysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a base like potassium carbonate in a solvent such as toluene or dimethylformamide .
Industrial Production Methods
Industrial production of Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted fluorene and benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic and optical properties .
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound are being explored for their potential as fluorescent probes and imaging agents due to their strong luminescence .
Industry
In the industrial sector, Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its high thermal stability and excellent charge-transport properties make it a valuable component in these technologies .
Mechanism of Action
The mechanism by which Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional framework that enhances the compound’s stability and electronic properties. This structure allows for efficient charge transport and strong luminescence, making it suitable for use in optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar in structure but with a xanthene moiety instead of benzofuran.
Spiro[fluorene-9,9’-anthracene]: Contains an anthracene moiety and is used in similar applications, though it may exhibit different electronic characteristics.
Uniqueness
Spiro[fluorene-9,7’-fluoreno[4,3-b]benzofuran] is unique due to its specific combination of fluorene and benzofuran, which imparts distinct electronic and optical properties. This uniqueness makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
Molecular Formula |
C31H18O |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
spiro[fluorene-9,7'-fluoreno[4,3-b][1]benzofuran] |
InChI |
InChI=1S/C31H18O/c1-5-13-24-19(9-1)20-10-2-6-14-25(20)31(24)26-15-7-3-12-23(26)29-27(31)18-17-22-21-11-4-8-16-28(21)32-30(22)29/h1-18H |
InChI Key |
ZMYMBMXAWLCSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C7=C(C=C5)C8=CC=CC=C8O7 |
Origin of Product |
United States |
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